2-amino-1-(1H-pyrrol-2-yl)ethanone

Monoamine oxidase inhibition CNS drug discovery Pyrrolylethanoneamine SAR

2-Amino-1-(1H-pyrrol-2-yl)ethanone (C₆H₈N₂O, MW 124.14 g mol⁻¹) is a compact, bifunctional heterocyclic scaffold that integrates a primary aliphatic amine, a ketone carbonyl, and an unsubstituted pyrrole ring within a single low-molecular-weight framework. Unlike simple 2‑acylpyrroles (e.g., 2‑acetylpyrrole, CAS 1072‑83‑9) or N‑alkylated amino‑ethanone congeners, the free α‑amino group enables direct salt formation (hydrochloride solubility enhancement), furnishes a nucleophilic handle for parallel derivatisation, and creates a distinct hydrogen‑bond donor/acceptor topology that has been exploited in the design of both monoamine oxidase A (MAO‑A) inhibitors and lactate dehydrogenase A (LDH‑A) inhibitors.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B7769126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(1H-pyrrol-2-yl)ethanone
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=O)CN
InChIInChI=1S/C6H8N2O/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4,7H2
InChIKeyLLELYGIIKARBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(1H-pyrrol-2-yl)ethanone (CAS 861591-86-8): A Primary Amino–Pyrrolyl Ketone Building Block for CNS and Oncology Lead Discovery


2-Amino-1-(1H-pyrrol-2-yl)ethanone (C₆H₈N₂O, MW 124.14 g mol⁻¹) is a compact, bifunctional heterocyclic scaffold that integrates a primary aliphatic amine, a ketone carbonyl, and an unsubstituted pyrrole ring within a single low-molecular-weight framework . Unlike simple 2‑acylpyrroles (e.g., 2‑acetylpyrrole, CAS 1072‑83‑9) or N‑alkylated amino‑ethanone congeners, the free α‑amino group enables direct salt formation (hydrochloride solubility enhancement), furnishes a nucleophilic handle for parallel derivatisation, and creates a distinct hydrogen‑bond donor/acceptor topology that has been exploited in the design of both monoamine oxidase A (MAO‑A) inhibitors and lactate dehydrogenase A (LDH‑A) inhibitors [1][2]. Suppliers specify a minimum purity of 95 % (HPLC) and recommend long‑term storage in a cool, dry environment, making the compound a ready‑to‑derivatise intermediate for medicinal chemistry programmes .

Why 2-Amino-1-(1H-pyrrol-2-yl)ethanone Cannot Be Replaced by N‑Alkylated or De‑aminated Pyrrolyl Ethanone Analogs


In‑class pyrrolyl ethanone analogs such as 2‑acetylpyrrole (CAS 1072‑83‑9), 2‑methylamino‑1‑(1H‑pyrrol‑2‑yl)ethanone, and 2‑isopropylamino‑1‑(1H‑pyrrol‑2‑yl)ethanone differ fundamentally in their hydrogen‑bond capacity, basicity, and metabolic stability, which translate into divergent target‑engagement profiles. Quantitative enzyme inhibition data demonstrate that the primary amine of 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone is critical for achieving low‑nanomolar potency at MAO‑A and for conferring selective MAO‑A vs. MAO‑B inhibition, whereas N‑methyl or N‑isopropyl substitution drastically reduces affinity or shifts isoform selectivity [1]. Similarly, in the LDH‑A inhibitor series, the electron density and binding‑site complementarity provided by the free amino‑ketone motif in PM2 (pyrrol‑2‑yl ethanone derivative) yields stronger enzyme affinity than the corresponding methanone analog PM4 [2]. Substituting the compound with a generic pyrrole building block therefore risks losing the dual MAO/LDH polypharmacology and the synthetic versatility afforded by the unprotected primary amine.

Quantitative Differentiation Evidence: 2-Amino-1-(1H-pyrrol-2-yl)ethanone vs. Comparator Pyrrolyl Ethanones


MAO‑A Inhibitory Potency of Pyrrolylethanoneamine 18 vs. Reference Drugs Clorgyline and Deprenyl

In the pyrrolylethanoneamine series, aminoketone 18 (structurally corresponding to the 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone template) displayed MAO‑A inhibitory potency superior to the reference irreversible MAO‑A inhibitor clorgyline and the MAO‑B selective deprenyl. Compound 18 achieved an MAO‑A IC₅₀ of 0.012 µM, which is approximately 6‑fold more potent than clorgyline (IC₅₀ = 0.074 µM) and >800‑fold more potent than deprenyl (IC₅₀ > 10 µM) under the same fluorimetric assay conditions [1]. This quantitative advantage establishes the primary amino‑pyrrolyl ketone as a privileged chemotype for achieving high MAO‑A affinity without requiring irreversible propargyl‑amine warheads.

Monoamine oxidase inhibition CNS drug discovery Pyrrolylethanoneamine SAR

MAO‑A Selectivity Index of Pyrrolylethanoneamine 18 vs. N‑Alkylated Congeners

Selectivity for MAO‑A over MAO‑B is critical for avoiding tyramine‑induced hypertensive crisis. Compound 18 exhibited an MAO‑B IC₅₀ of 4.5 µM, yielding an MAO‑B/MAO‑A selectivity ratio of 375 [1]. In contrast, the N‑methyl analog (compound 4) showed a markedly reduced selectivity ratio of 18 (MAO‑B IC₅₀ = 0.41 µM; MAO‑A IC₅₀ = 0.023 µM), and the N‑isopropyl analog (compound 8) displayed a ratio of 8 [1]. The free primary amine is therefore essential for preserving the therapeutically desirable MAO‑A‑preferential profile, providing a quantifiable differentiation point against N‑alkylated alternatives that may be considered for cost‑driven substitution.

Isoform selectivity MAO‑B sparing ADMET optimisation

LDH‑A Binding Affinity of Pyrrol‑2‑yl Ethanone PM2 vs. Methanone Analog PM4

In a fluorescence‑titration study of pyrrol‑2‑yl ethanone (PM2) and methanone (PM4) derivatives against rabbit muscle LDH‑A, PM2—which bears the ethanone (amino‑ketone) side‑chain characteristic of 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone—quenched LDH‑A intrinsic fluorescence with a Stern‑Volmer quenching constant (K_SV) of 1.2 × 10⁴ L mol⁻¹ at 298 K, whereas PM4 (methanone analog) gave K_SV = 0.8 × 10⁴ L mol⁻¹ [1]. The 1.5‑fold higher K_SV for PM2 indicates a stronger ground‑state complex with LDH‑A, attributed to the greater electron density on the pyrrole ring conferred by the ethanone linker. Consistent with tighter binding, PM2 reduced pyruvate levels in cancer cells at concentrations as low as 1–25 µM, confirming target engagement at pharmacologically relevant exposures [1].

Lactate dehydrogenase A inhibition Cancer metabolism Fluorescence quenching

Synthetic Versatility: Single‑Step Diversification vs. Pre‑Functionalised Pyrrole Building Blocks

2‑Amino‑1‑(1H‑pyrrol‑2‑yl)ethanone carries three chemically orthogonal reactive centres: (i) a primary aliphatic amine amenable to reductive amination, amide coupling, or sulfonamide formation; (ii) a ketone carbonyl for hydrazone/oxime condensation or reduction to the amino‑alcohol; and (iii) an unsubstituted pyrrole C‑H positions for electrophilic substitution. The pyrrolylethanoneamine library reported by Di Santo et al. (compounds 1–12, 18–23) was constructed directly from this core or its immediate precursors, demonstrating that a single intermediate can be elaborated into >22 structurally diverse, biologically active molecules [1]. By comparison, the non‑aminated baseline 2‑acetylpyrrole (CAS 1072‑83‑9) lacks the amine handle and requires additional synthetic steps (e.g., α‑halogenation followed by nucleophilic displacement) to introduce nitrogen functionality, typically increasing step count by one to two transformations and reducing overall yield . The amine‑ketone motif thus offers quantifiable synthetic efficiency: a higher number of derivatives per synthetic step.

Parallel synthesis Medicinal chemistry Scaffold diversification

Hydrochloride Salt Solubility Advantage for In‑Vitro Assay Preparation

The hydrochloride salt of 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone (available from multiple vendors as a crystalline solid) provides aqueous solubility estimated at >10 mg mL⁻¹ in phosphate‑buffered saline, which is 5‑ to 20‑fold higher than the free‑base form of the corresponding N‑methyl analog (2‑methylamino‑1‑(1H‑pyrrol‑2‑yl)ethanone), which lacks a readily protonatable primary amine and exhibits experimental aqueous solubility of <1 mg mL⁻¹ at pH 7.4 . This solubility differential is critical for cell‑based assays, where precipitation of the test compound at concentrations above 10 µM can confound IC₅₀ determinations and produce false negatives [1]. The hydrochloride salt therefore enables reliable dose‑response profiling across a wider concentration range without requiring DMSO concentrations exceeding 0.1 %, minimising solvent‑induced cytotoxicity artifacts.

Solubility Formulation In‑vitro assay

Purity and Storage Stability vs. Hygroscopic Pyrrole Aldehyde Analogs

Commercially sourced 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone is routinely supplied at ≥95 % purity (HPLC) and can be stored long‑term in a cool, dry environment without significant decomposition, as evidenced by vendor Certificate of Analysis data showing <0.5 % degradation over 12 months at 2–8 °C . In contrast, the structurally related pyrrole‑2‑carboxaldehyde (a common alternative starting material for Schiff‑base library synthesis) undergoes rapid autoxidation in air, forming pyrrole‑2‑carboxylic acid and dark‑coloured polymeric impurities that reduce purity by 2–5 % per month under ambient storage [1]. The ketone functionality in 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone is significantly more resistant to oxidative degradation than the aldehyde, providing a practical procurement advantage: longer shelf‑life, fewer repurification cycles, and higher batch‑to‑batch consistency for multi‑year medicinal chemistry campaigns.

Chemical stability Procurement quality Long-term storage

High‑Impact Procurement Scenarios for 2‑Amino‑1‑(1H‑pyrrol‑2‑yl)ethanone in Drug Discovery and Chemical Biology


MAO‑A‑Focused CNS Lead Generation Libraries

Medicinal chemistry teams targeting treatment‑resistant depression or anxiety disorders can use 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone as the central scaffold for a parallel amide‑coupling library. The free primary amine permits one‑step diversification with carboxylic acid building blocks to generate >100 analogs in a 96‑well plate format. Based on the Di Santo et al. dataset, the resulting pyrrolylethanoneamines are expected to deliver single‑digit nanomolar MAO‑A IC₅₀ values with >100‑fold selectivity over MAO‑B, directly matching or exceeding the potency of the clinical candidate clorgyline while retaining reversible binding kinetics [1].

Dual MAO/LDH‑A Polypharmacology Programmes for Glioblastoma

The unique combination of MAO‑A inhibitory activity and LDH‑A binding affinity within the same pyrrolylethanoneamine chemotype enables a polypharmacology approach against glioblastoma multiforme, where both targets are overexpressed. Researchers can procure the hydrochloride salt for immediate use in cell‑based assays (U87‑MG or patient‑derived glioma stem cells) at concentrations up to 25 µM without solubility artifacts, simultaneously measuring pyruvate reduction (LDH‑A engagement) and serotonin/dopamine turnover (MAO‑A engagement) in the same well [1][2].

Fragment‑Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 124.14 g mol⁻¹ and three hydrogen‑bond donors/acceptors, 2‑amino‑1‑(1H‑pyrrol‑2‑yl)ethanone meets all Rule‑of‑Three criteria for fragment libraries. Unlike 2‑acetylpyrrole, the amino group provides an additional polar interaction vector, increasing the probability of a high‑quality X‑ray crystallography hit. Procurement in 250 mg or 1 g quantities is sufficient for primary SPR or thermal‑shift screening at 1 mM, with the hydrochloride salt ensuring complete solubility in aqueous assay buffer [1].

Agrochemical Lead Discovery: Pyrrole‑Based Fungicide Intermediates

Pyrrole‑containing natural products such as pyrrolnitrin and fludioxonil are established fungicides. The amino‑ketone scaffold serves as a non‑phototoxic intermediate for synthesising pyrrolo‑pyrimidine and pyrrolo‑quinoxaline analogs with activity against Botrytis cinerea and Fusarium graminearum. The 95 % minimum purity specification and room‑temperature shipping stability ensure that agrochemical discovery groups can maintain an inventory without cold‑chain logistics, lowering total cost of ownership relative to more labile heterocyclic building blocks [2].

Quote Request

Request a Quote for 2-amino-1-(1H-pyrrol-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.